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Compound of Interest

Compound Name: 6-lodoimidazo[1,2-a]pyridine

Cat. No.: B1303834

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound
6-lodoimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. The
following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for these characterization
techniques.

Core Spectroscopic Data

The empirical formula for 6-lodoimidazo[1,2-a]pyridine is C7HsIN2 with a molecular weight of
244.03 g/mol .[1] The structural and spectroscopic data are pivotal for its identification, purity
assessment, and further derivatization in drug discovery programs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of
organic compounds. The *H and 3C NMR data for 6-lodoimidazo[1,2-a]pyridine are
presented below.

H NMR Spectroscopic Data
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment

8.40 dd 1.6,0.9 H-5

7.58 d 0.8 H-2 or H-3

7.52-7.53 m H-7

7.42 dd 9.4,0.8 H-8

7.32 dd 94,16 H-3 or H-2
Solvent: CDCls, Frequency: 400.13 MHz[2]
13C NMR Spectroscopic Data

Chemical Shift (6) ppm Assignment

144.2 C-8a

134.1 C-5

1325 C-7

130.8 C-3

119.1 C-2

112.3 C-8

75.4 C-6

Solvent: CDCIs, Frequency: 100.6 MHz[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic absorption bands for 6-lodoimidazo[1,2-a]pyridine are listed below.

FT-IR Spectroscopic Data
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Wavenumber (cm~?) Assignment

3100-3000 Aromatic C-H stretch

1630-1475 C=C and C=N stretching

1306 C-N stretch

1130 C-H in-plane bending

874, 829, 799, 721, 713 C-H out-of-plane bending, C-I stretch region

Sample Preparation: KBr pellet[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound.

Mass Spectrometric Data

m/z Relative Intensity (%) Assignment
244 38 [M]*

127 100 [M-1]*

117 31

90 33

52 38

38 48

lonization Method: Not specified in the source, but likely Electron lonization (EI) based on the
fragmentation pattern.[2]

Experimental Protocols
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The following are generalized experimental protocols for acquiring the spectroscopic data
presented above. These methodologies are standard for the characterization of heterocyclic
compounds like imidazo[1,2-a]pyridine derivatives.

NMR Spectroscopy

1H and 3C{*H} NMR spectra were acquired on a Bruker Avance 400 spectrometer at 400.13
MHz and 100.62 MHz, respectively.[2] Samples were dissolved in deuterated chloroform
(CDCIs) or dimethyl sulfoxide-de (DMSO-ds). Chemical shifts are reported in parts per million
(ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

Fourier-transform infrared (FT-IR) spectra were recorded on a Shimadzu IRAffinity-1S FT-IR
spectrometer.[2] Samples were prepared as KBr pellets. The spectra were typically recorded
over a range of 4000-400 cm~1,

Mass Spectrometry

Mass spectra were obtained on a Hewlett Packard 5971A GC-MSD instrument using a DB-
5MS column.[2] The data provides the mass-to-charge ratio (m/z) of the molecular ion and its
fragments.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized organic compound like 6-lodoimidazo[1,2-a]pyridine.
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Compound Synthesis

Synthesis of 6-lodoimidazo[1,2-a]pyridine
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Caption: General workflow for the synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 6-lodoimidazo[1,2-a]pyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1303834+#spectroscopic-data-of-6-iodoimidazo-1-2-a-
pyridine-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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